Octahydro-pyrrolo[1,2-a]pyrazin-7-ol is a nitrogen-containing heterocyclic compound characterized by a fused pyrrole and pyrazine ring structure. This compound belongs to the pyrrolopyrazine family, which is recognized for its diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties . The compound's chemical identity is denoted by the CAS number 96563-78-9 and its molecular formula is .
Octahydro-pyrrolo[1,2-a]pyrazin-7-ol can be synthesized through various organic chemistry methods. It is classified as a bicyclic compound due to its two-ring structure, which contributes to its unique chemical reactivity and biological properties. The compound has garnered attention in medicinal chemistry for its potential applications in drug design and development .
The synthesis of octahydro-pyrrolo[1,2-a]pyrazin-7-ol typically involves several steps:
While specific industrial production methods for octahydro-pyrrolo[1,2-a]pyrazin-7-ol are not extensively documented, the aforementioned synthetic routes can be optimized for larger-scale applications. Adjustments in reaction conditions and purification processes would be necessary for effective industrial synthesis.
Octahydro-pyrrolo[1,2-a]pyrazin-7-ol can participate in various chemical reactions:
The mechanism of action of octahydro-pyrrolo[1,2-a]pyrazin-7-ol involves its interaction with various enzymes and proteins within biochemical pathways. Notably, it has been shown to influence the activity of oxidoreductases, which are critical in oxidation-reduction reactions. Additionally, it modulates cell signaling pathways such as the MAPK/ERK pathway, affecting cell proliferation and differentiation. These interactions can lead to alterations in gene expression related to metabolic processes .
Relevant data regarding melting point or boiling point may require further empirical studies for precise determination.
Octahydro-pyrrolo[1,2-a]pyrazin-7-ol has significant potential in scientific research:
The octahydro-pyrrolo[1,2-a]pyrazine scaffold exhibits a rigid cis-fused [3.3.0]bicyclic system, where the pyrrolidine and piperazine rings adopt envelope and chair conformations, respectively. X-ray crystallographic studies of (7R,8aS)-2-benzyloctahydropyrrolo[1,2-a]pyrazin-7-ol (CAS# 132715-08-3) reveal a transannular hydrogen bond between N4-H and O7 (distance: 2.09 Å), locking the molecule in a concave conformation ideal for protein binding . Substituents at C2 or C3 significantly modulate ring flexibility:
C2-aryl groups (e.g., 2-(3-(trifluoromethyl)phenyl)sulfonyl derivatives) force the pyrrolidine ring into a twisted envelope, disrupting the N-H···O7 hydrogen bond and increasing solvent exposure .
Table 1: Conformational Parameters of Key Derivatives
Compound | Configuration | Ring Fusion | N1-C8a Distance (Å) | Dominant Conformer | |
---|---|---|---|---|---|
Parent alcohol | (7R,8aS) | cis | 2.75 | Chair-envelope | |
3-Methyl derivative | (3S,7R,8aS) | cis | 2.42 | Half-chair-envelope | |
2-Benzyl derivative | (7R,8aS) | cis | 2.68 | Chair-twist | |
Dihydrochloride salt | (7R,8aS) | cis | 2.81 | Chair-envelope | [8] |
Computational (DFT) analyses confirm the cis-fused isomer is energetically favored by 28 kJ/mol over the trans counterpart due to reduced van der Waals repulsion at the fusion sites [7] . Molecular dynamics simulations in aqueous media show rapid interconversion (<50 ps) between chair-envelope and boat-twist conformers, though bioactive binding selectively stabilizes the former [1].
The (7R,8aS)-enantiomer (CAS# 879399-07-2) is resolved with >98% ee using L-dibenzoyl tartaric acid in ethanol/water (3:1), leveraging ionic H-bonding between the protonated N4 and tartrate carboxylates. The less soluble salt precipitates first (yield: 65%), while the mother liquor yields the (7S,8aR) isomer via basification [2] [6].
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8